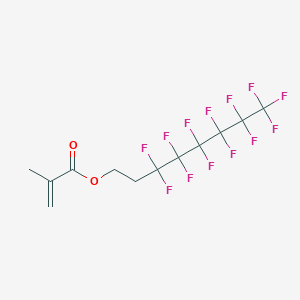

2-(Perfluorohexyl)ethyl methacrylate

Descripción

Contextualization within Fluorinated Polymer Chemistry

In the broader context of fluorinated polymer chemistry, 2-(perfluorohexyl)ethyl methacrylate (B99206) is classified as a side-chain fluorinated polymer precursor. The defining feature of this molecule is the C6F13 side chain, which is responsible for imparting characteristics such as exceptional hydrophobicity, oleophobicity, and chemical inertness to the resulting polymers. cymitquimica.com These properties are a direct result of the low surface energy and high stability associated with fluorine-carbon bonds.

The presence of the methacrylate group allows for its incorporation into polymer backbones through various polymerization techniques. cymitquimica.com This versatility enables the creation of a wide range of materials, from homopolymers to more complex copolymers where it is combined with other monomers to tailor the final properties of the material. For instance, it can be copolymerized with divinylbenzene (B73037) to create fluorous porous polymeric materials. researchgate.net

Significance in Contemporary Materials Research and Development

The unique attributes of polymers derived from 2-(perfluorohexyl)ethyl methacrylate make them highly significant in modern materials research. These polymers are key components in the formulation of advanced coatings, adhesives, and textiles due to their ability to impart water and oil repellency. nbinno.com Their high chemical and thermal stability also makes them suitable for applications in demanding environments, including electronics, automotive, and aerospace industries where they are used as surface treatment agents. nbinno.com

In the biomedical field, materials based on this monomer are being explored for applications such as coatings for medical devices like stents and catheters. The chemical inertness and resistance to mineralization of these coatings can enhance biocompatibility. Furthermore, research is ongoing to utilize these polymers in the creation of fluorophilic absorbents and other functionalized porous materials. researchgate.net

Scope of the Academic Review

This review focuses on the fundamental aspects of this compound, including its chemical and physical properties, and its role in the synthesis of fluorinated polymers. It will delve into the various polymerization methods employed for this monomer and how its incorporation influences the characteristics of the resulting polymers. The discussion will also cover its applications in surface modification for achieving specific functionalities like controlled wettability and adhesion, which are critical in industries such as textiles and coatings. The environmental context of using shorter-chain fluorinated compounds like this one as alternatives to long-chain perfluorinated substances will also be considered. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2144-53-8 |

| Molecular Formula | C12H9F13O2 |

| Molecular Weight | 432.18 g/mol |

| Appearance | Colorless to light yellow transparent liquid |

| Boiling Point | 92 °C at 8 mm Hg |

| Density | 1.496 g/mL at 25 °C |

| Refractive Index | n20/D 1.346 |

| Solubility | Soluble in various organic solvents such as carbon tetrachloride, ethanol, isopropanol, acetone, and n-hexane; Insoluble in water. |

Data sourced from references chemicalbook.comechemi.comechemi.comchemicalbook.comhandomchemicals.com

Table 2: Research Focus on this compound

| Research Area | Key Findings and Applications |

|---|---|

| Polymer Synthesis | Can be polymerized through various methods, including radical polymerization and controlled radical polymerization techniques like RAFT. researchgate.net |

| Copolymerization | Readily copolymerizes with monomers like divinylbenzene and isobornyl methacrylate to create materials with tailored properties for specific applications. researchgate.net |

| Surface Modification | Used to create surfaces with low surface energy, leading to high water and oil repellency. cymitquimica.comnbinno.com |

| Advanced Coatings | A key component in developing durable and weather-resistant coatings for substrates including metals, plastics, and textiles. nbinno.com |

| Biomedical Materials | Investigated for use as biocompatible coatings for medical devices to improve their performance and longevity. |

| Environmental Alternatives | Researched as a more environmentally friendly alternative to long-chain perfluorinated compounds. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXFIRXEAJABAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OC(O)C(CH3)=CH2, C12H9F13O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31763-69-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31763-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3047558 | |

| Record name | 2-(Perfluorohexyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-53-8 | |

| Record name | (Perfluorohexyl)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecafluorohexylethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECAFLUOROHEXYLETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3INR94K4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 2 Perfluorohexyl Ethyl Methacrylate

Analytical Verification using Spectroscopic Techniques (e.g., ¹⁹F NMR, FTIR)

To confirm the identity and purity of the synthesized 2-(Perfluorohexyl)ethyl methacrylate (B99206), a combination of spectroscopic techniques is employed.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the characterization of fluorinated compounds. The ¹⁹F NMR spectrum provides detailed information about the electronic environment of each fluorine atom in the molecule. The perfluorohexyl chain gives rise to a series of distinct signals, and the chemical shifts and coupling patterns are characteristic of the -(CF₂)₅CF₃ group.

| Assignment | Typical ¹⁹F Chemical Shift Range (ppm) |

| -CF₃ | -80 to -82 |

| -CF₂-CF₃ | -125 to -127 |

| -CF₂-CH₂- | -113 to -115 |

| -(CF₂)₃- | -122 to -124 |

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups present in the molecule. The FTIR spectrum of 2-(Perfluorohexyl)ethyl methacrylate will show characteristic absorption bands for the methacrylate and perfluoroalkyl groups. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key indicator of the successful conversion of the starting alcohol.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O stretch (ester) | 1720 - 1740 |

| C=C stretch (alkene) | 1630 - 1640 |

| C-F stretch | 1100 - 1300 (strong, complex bands) |

| C-O stretch (ester) | 1150 - 1250 |

By combining these synthesis, purification, and analytical techniques, high-purity this compound can be reliably produced for use in advanced polymer synthesis and materials science research.

Polymerization Mechanisms and Controlled Polymer Synthesis of 2 Perfluorohexyl Ethyl Methacrylate Derivatives

Radical Polymerization Techniques

Radical polymerization is a primary method for synthesizing polymers from vinyl monomers like FHEMA. This process involves the initiation, propagation, and termination of polymer chains by radical species. While conventional free radical polymerization is a straightforward method, it offers limited control over the polymer's final characteristics. To achieve well-defined polymers, reversible deactivation radical polymerization (RDRP) techniques, which introduce a dynamic equilibrium between active and dormant species, are employed.

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. nih.gov The process is typically initiated by the thermal decomposition of an initiator, such as an azo compound or peroxide, to generate free radicals. These radicals then react with monomer units to create a growing polymer chain. While effective for producing high molecular weight polymers, FRP generally results in polymers with broad molecular weight distributions (high dispersity, Đ) and limited control over the polymer architecture. scispace.com

In the context of fluorinated methacrylates, FRP has been used to synthesize random copolymers. researchgate.net For 2-(Perfluorohexyl)ethyl methacrylate (B99206), its copolymerization with divinylbenzene (B73037) via a solvothermal free radical process has been reported to create fluorous porous polymer networks. researchgate.net This demonstrates the monomer's reactivity under free radical conditions, although detailed studies on its homopolymerization via conventional FRP are less common in the literature compared to controlled polymerization methods. The challenges in controlling molar weights and architectures in FRP have led to the widespread adoption of more advanced techniques. scispace.com

Reversible Deactivation Radical Polymerization (RDRP) encompasses a group of techniques that provide significant control over the polymerization process, leading to polymers with predetermined molecular weights, low dispersity (Đ ≈ 1), and complex architectures. wikipedia.org These methods rely on establishing a rapid and reversible equilibrium between a small number of active, propagating radicals and a majority of dormant species. This dynamic equilibrium ensures that all polymer chains grow at a similar rate. Two of the most prominent RDRP methods are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

RAFT polymerization is a versatile RDRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org The process allows for the synthesis of well-defined polymers from a wide variety of monomers under diverse reaction conditions. wikipedia.orgresearchgate.net The key to RAFT is a degenerative chain transfer process where the CTA reversibly reacts with propagating radicals, creating a dormant polymeric thiocarbonylthio compound. This allows for controlled chain growth. wikipedia.org

Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign solvent for polymerization. Due to the high solubility of fluorinated compounds in scCO₂, the RAFT polymerization of 2-(Perfluorohexyl)ethyl methacrylate (FHEMA) can proceed under homogeneous conditions without the need for stabilizers. nih.gov Research has demonstrated the successful RAFT polymerization of FHEMA in scCO₂ using 2-cyano-2-propyl dithiobenzoate (CPDB) as the CTA. nih.gov This approach yields polymers with reasonably low dispersity. The efficiency of the CPDB chain transfer agent was found to be higher in scCO₂ compared to conventional organic solvents, making it a promising green alternative for synthesizing fluorine-based acrylates. nih.gov

| Monomer | CTA | Medium | Molar Mass (Mn, g/mol) | Dispersity (Đ) | Conditions |

|---|---|---|---|---|---|

| FHEMA | CPDB | scCO₂ | Data not specified in source | Reasonably Low | Homogeneous conditions |

The RAFT polymerization of FHEMA has also been investigated in organic solvents, specifically trifluorotoluene (TFT), to compare its effectiveness against supercritical CO₂. nih.gov Using the same chain transfer agent, 2-cyano-2-propyl dithiobenzoate (CPDB), the polymerization was successfully controlled. However, comparative studies have shown that the efficiency of the RAFT process is superior in scCO₂. nih.gov While TFT is an effective solvent, the results highlight the advantages of scCO₂ as a reaction medium for the polymerization of highly fluorinated monomers like FHEMA. nih.gov

| Medium | CTA | Relative CTA Efficiency | Polymer Characteristics |

|---|---|---|---|

| Supercritical CO₂ | CPDB | Higher | Homogeneous polymerization, low dispersity |

| Trifluorotoluene (TFT) | CPDB | Lower | Controlled polymerization |

Atom Transfer Radical Polymerization (ATRP) is another powerful RDRP method for producing well-defined polymers. cmu.edu It involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant polymer chain (an alkyl halide) and a transition metal complex (the catalyst), which cycles between a lower and a higher oxidation state. warwick.ac.uk This process maintains a low concentration of active radicals, allowing for controlled polymer growth. cmu.edu

ATRP has been successfully applied to a wide range of methacrylate monomers. cmu.edu While specific studies focusing solely on the ATRP of this compound are not extensively detailed in the provided search results, the technique has been used to synthesize amphiphilic block copolymers containing other fluorinated acrylates, such as 1H,1H-perfluorooctyl acrylate (B77674), in solvents like trifluorotoluene. acs.org For these systems, control of the polymerization of the fluoropolymer block often requires specialized ligands for the copper catalyst, such as a fluoroalkyl-substituted 2,2′-bipyridine. acs.org Given the structural similarity and the broad applicability of ATRP to methacrylates, it stands as a viable and potent technique for the controlled synthesis of poly(this compound) and its copolymers. cmu.edunih.gov

| Component | Examples | Function |

|---|---|---|

| Monomer | (Meth)acrylates, Styrenes | Building block of the polymer |

| Initiator | Alkyl Halides (e.g., Ethyl 2-bromoisobutyrate) | Starts the polymer chain |

| Catalyst | Copper(I) Halide (e.g., CuBr) | Activates/deactivates the polymer chain |

| Ligand | Bipyridine derivatives, PMDETA | Solubilizes and tunes the reactivity of the metal catalyst |

Reversible Deactivation Radical Polymerization (RDRP)

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Other Controlled Polymerization Approaches

Beyond the more common controlled radical polymerization techniques, other methods have been explored for the synthesis of polymers from this compound and its derivatives. These approaches, including anionic polymerization, group transfer polymerization, and initiated chemical vapor deposition, offer alternative pathways to control polymer architecture and properties.

Anionic Polymerization Methodologies

Anionic polymerization of methacrylate monomers is a well-established living polymerization technique that can produce polymers with well-defined molecular weights and narrow molecular weight distributions. However, the application of this method to fluorinated methacrylates, such as this compound, presents specific challenges. The electron-withdrawing nature of the perfluoroalkyl side chain can affect the reactivity of the monomer and the stability of the propagating anionic species.

Research into the anionic polymerization of various fluorinated acrylates and methacrylates has demonstrated the feasibility of this approach, often requiring specific initiators and carefully controlled reaction conditions to prevent side reactions. For instance, organoaluminum compounds have been used as initiators for the anionic polymerization of monomers like 2,2,2-trifluoroethyl acrylate and 2,2,2-trifluoroethyl methacrylate. capes.gov.br Similarly, delocalized carbanionic initiators have also been employed for the polymerization of fluoroalkyl acrylates and methacrylates. researchgate.net While direct studies on the anionic polymerization of this compound are not extensively reported, the principles established for other fluorinated methacrylates suggest that with appropriate initiator selection, such as hindered organolithium compounds complexed with lithium chloride, and low temperatures, a controlled "living" polymerization could be achievable. uliege.be

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is another living polymerization method particularly suitable for methacrylate monomers. It involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) initiator and a nucleophilic or electrophilic catalyst. cmu.edu The polymerization proceeds through a Michael-type addition where the silyl group is transferred to the incoming monomer, regenerating the silyl ketene acetal at the chain end. illinois.eduyoutube.com This technique allows for the synthesis of block copolymers and other complex architectures under less stringent conditions (often at or above room temperature) compared to anionic polymerization. illinois.edu

While literature specifically detailing the GTP of this compound is limited, studies on related monomers provide strong evidence of its applicability. For example, semifluorinated diblock copolymers based on methyl methacrylate and tridecafluorohexylethyl methacrylate have been successfully prepared by nucleophilic catalyzed group transfer polymerization. chemicalbook.com This indicates that the presence of the perfluorohexyl side chain is compatible with the GTP mechanism. Bifluoride compounds are known to be effective nucleophilic catalysts for the GTP of methacrylate monomers. researchgate.net Given the successful application of GTP to other fluorinated methacrylates, it is a promising method for the controlled synthesis of poly(this compound).

Initiated Chemical Vapor Deposition (iCVD)

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin polymer films onto various substrates. In this process, the monomer and a free-radical initiator are introduced into a vacuum chamber in the vapor phase. The initiator is thermally decomposed over a heated filament, generating free radicals that initiate the polymerization of the monomer on a cooled substrate. kaist.ac.krresearchgate.net

The iCVD process has been successfully employed to synthesize poly(this compound) (PPFHEMA) thin films. kaist.ac.krresearchgate.net This method allows for the conformal coating of complex and even non-flat, textured substrates. The resulting PPFHEMA films exhibit significant hydrophobicity, with water contact angles as high as 114.19° on a silicon wafer and up to 130° on a polyester (B1180765) fabric. kaist.ac.krresearchgate.net A key advantage of the iCVD process is the ability to systematically control the surface morphology of the polymer film by adjusting its thickness, which in turn influences the hydrophobic properties. kaist.ac.krresearchgate.net The general experimental conditions for iCVD involve maintaining the substrate at a low temperature while heating a filament to decompose the initiator, all under vacuum. svc.org

| Parameter | Typical Range/Value | Reference |

| Substrate Temperature | Maintained at cool temperatures (e.g., 25°C) | svc.org |

| Filament Temperature | Sufficient to decompose the initiator | researchgate.net |

| Chamber Pressure | Vacuum conditions (e.g., mTorr range) | sci-hub.box |

| Initiator | Free-radical initiators (e.g., tert-butyl peroxide) | researchgate.net |

Polymerization-Induced Self-Assembly (PISA) Strategies

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and versatile technique for the in-situ formation of block copolymer nano-objects of various morphologies. The process typically involves chain-extending a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block. As the second block grows, it drives the self-assembly of the amphiphilic block copolymer into nanoparticles. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a commonly employed method for PISA.

Morphological Control in PISA (Spheres, Worms, Vesicles)

The morphology of the nano-objects formed during PISA can be controlled by several factors, including the degree of polymerization (DP) of the core-forming block, the solids content of the reaction, and the chemical nature of the monomers and solvent. Typically, a progression of morphologies from spheres to worms (or filaments) and finally to vesicles is observed as the DP of the insoluble block increases.

In the context of semi-fluorinated methacrylates, RAFT dispersion polymerization has been utilized to achieve PISA. nih.gov For this compound (FHEMA), alcoholic RAFT dispersion polymerization has been systematically evaluated. The studies have shown that the PISA of FHEMA predominantly leads to the formation of spherical micelles. nih.gov This is in contrast to other fluorinated methacrylates with shorter side chains, which can form a wider range of morphologies.

Influence of Monomer Side-Chain Length on PISA Outcomes

The length of the perfluoroalkyl side chain in semi-fluorinated methacrylate monomers has a profound impact on the outcomes of PISA. A systematic study comparing 2-(perfluorobutyl)ethyl methacrylate (FBEMA), this compound (FHEMA), and 2-(perfluorooctyl)ethyl methacrylate (FOEMA) has highlighted this influence. nih.gov

The RAFT dispersion polymerization of FBEMA, which has a shorter C4F9 side chain, demonstrated the ability to form a full range of morphologies, including spherical micelles, worm-like micelles, and vesicles, depending on the degree of polymerization of the core-forming block. nih.gov In contrast, the PISA of FHEMA (with a C6F13 side chain) exclusively yielded spherical nanoparticles. nih.gov For FOEMA, which possesses the longest side chain (C8F17), the PISA process resulted in the formation of liquid crystalline cylindrical micelles, with the diameter of these cylinders increasing with the DP of the FOEMA block. nih.gov These findings demonstrate a clear correlation between the monomer's side-chain length and the resulting self-assembled nanostructure in PISA.

| Monomer | Perfluoroalkyl Side-Chain | PISA Morphologies Observed | Reference |

| 2-(Perfluorobutyl)ethyl methacrylate (FBEMA) | C4F9 | Spheres, Worms, Vesicles | nih.gov |

| This compound (FHEMA) | C6F13 | Spheres | nih.gov |

| 2-(Perfluorooctyl)ethyl methacrylate (FOEMA) | C8F17 | Liquid Crystalline Cylindrical Micelles | nih.gov |

Copolymerization Strategies and Advanced Polymer Architectures

Formation of Block Copolymers

Block copolymers containing PFHMA are synthesized to combine the unique properties of a fluorinated block with those of other polymer segments, leading to materials with distinct phase separation and self-assembly behaviors.

Diblock Copolymer Synthesis

The synthesis of diblock copolymers incorporating PFHMA has been achieved through various controlled polymerization methods. One notable example is the preparation of semifluorinated diblock copolymers composed of methyl methacrylate (B99206) and 2-(perfluorohexyl)ethyl methacrylate. chemicalbook.com This synthesis was accomplished using a technique known as nucleophilic catalyzed group transfer polymerization. chemicalbook.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for creating well-defined diblock copolymers. researchgate.netrsc.org This method allows for the controlled synthesis of a polymer block, which can then be chain-extended with a second monomer, such as PFHMA, to yield a diblock copolymer with low dispersity. For instance, a poly(stearyl methacrylate) (PSMA) precursor can be synthesized via RAFT solution polymerization and subsequently used as a macro-chain transfer agent for the dispersion polymerization of a fluorinated methacrylate. nih.govsemanticscholar.orgwhiterose.ac.uk This polymerization-induced self-assembly (PISA) approach results in the formation of diblock copolymer nano-objects. nih.govsemanticscholar.orgwhiterose.ac.uk

The table below summarizes representative examples of diblock copolymers synthesized using fluorinated methacrylates, highlighting the polymerization techniques and resulting polymer structures.

| Copolymer System | Polymerization Method | Key Features |

| Poly(methyl methacrylate)-b-poly(this compound) | Nucleophilic Catalyzed Group Transfer Polymerization | Creation of semifluorinated diblock copolymers. chemicalbook.com |

| Poly(stearyl methacrylate)-b-poly(2,2,2-trifluoroethyl methacrylate) | RAFT Dispersion Polymerization (PISA) | Formation of nano-objects (spheres, worms, vesicles). nih.govsemanticscholar.org |

| Poly(benzyl methacrylate)-co-poly(2-(perfluorooctyl)ethyl methacrylate) block | RAFT Dispersion Copolymerization | Topological engineering of amphiphilic copolymers. rsc.org |

Triblock Copolymer Synthesis

Similarly, sequential Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust method for synthesizing triblock copolymers. uakron.edu This technique involves a two-step process where a diblock copolymer is first synthesized and then chain-extended with a third monomer to form the triblock structure. This approach enables the creation of complex structures, such as hydrophobic/hydrophilic triblock copolymers, which can form physically cross-linked hydrogels. uakron.edu

| Copolymer Architecture | Polymerization Method | Monomers | Resulting Properties |

| Triblock | Sequential Anionic Polymerization | tert-Butyl methacrylate, 2-(N-methylperfluorobutanesulfonamido)ethyl methacrylate | Microphase separation in bulk. researchgate.net |

| Triblock | Sequential RAFT Polymerization | 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate (B77674), N,N'-dimethylacrylamide | Formation of physically cross-linked hydrogels. uakron.edu |

Amphiphilic Block Copolymer Design

Amphiphilic block copolymers containing a hydrophobic, fluorinated PFHMA block and a hydrophilic block are designed for self-assembly in selective solvents, typically water. mdpi.com These copolymers can form various nanostructures, such as micelles or vesicles, which are of interest for a range of applications.

The design of these copolymers often involves RAFT polymerization due to its tolerance of a wide variety of functional monomers. For example, RAFT dispersion copolymerization has been used to regulate the topology of the solvophobic block in amphiphilic copolymers of benzyl (B1604629) methacrylate and 2-(perfluorooctyl)ethyl methacrylate. rsc.org By adjusting the feed ratio of the comonomers, a variety of nanostructures, including vesicles, large compound micelles, and nanoporous spheres, can be fabricated. rsc.org

The synthesis of these amphiphilic structures can be achieved by polymerizing a hydrophilic monomer first to create a macro-chain transfer agent (macro-CTA), followed by chain extension with PFHMA. Alternatively, a PFHMA-based macro-CTA can be used to initiate the polymerization of a hydrophilic monomer. The choice of synthesis strategy and the relative block lengths determine the final morphology of the self-assembled structures in aqueous media.

Cross-Linked Polymeric Networks

Incorporating PFHMA into cross-linked polymer networks imparts the properties of the fluoroalkyl side chains, such as hydrophobicity and chemical resistance, to the bulk material.

Copolymerization with Divinylbenzene (B73037) for Porous Materials

A significant application of PFHMA in cross-linked networks is its copolymerization with divinylbenzene (DVB) to create fluorous porous polymeric materials. researchgate.net These materials are synthesized via a solvothermal method and exhibit potential as fluorophilic absorbents. researchgate.net

The porosity of the resulting poly(methacrylate-divinylbenzene) materials is highly dependent on the molar ratio of PFHMA to DVB and the choice of solvent. researchgate.net When using a non-fluorinated solvent like ethyl acetate, increasing the molar ratio of PFHMA to DVB can lead to a decrease or even disappearance of porosity. researchgate.net However, employing a fluorous solvent, such as hydrofluoroether (HFE-7300), allows for the formation of a porous structure even at higher PFHMA concentrations. researchgate.net This is attributed to the fluorous solvent favoring the extension of the fluorocarbon chains of PFHMA, which helps in generating porosity during the copolymerization process. researchgate.net The choice of fluorous solvent can also influence the pore structure, with a lower boiling point solvent like HFE-7200 leading to a bottle-shape mesopore structure. researchgate.net

These fluorous porous materials have demonstrated a high absorption capacity for fluorinated solvents like HFE-7200, showcasing their fluorophilicity. researchgate.net

| Parameter | Condition 1 | Condition 2 | Outcome |

| Solvent | Ethyl Acetate | Hydrofluoroether (HFE-7300) | Porosity is maintained at higher PFHMA/DVB ratios with HFE-7300. researchgate.net |

| PFHMA/DVB Ratio | Low | High (e.g., 1) | In ethyl acetate, high ratios lead to decreased porosity. researchgate.net |

| Fluorous Solvent BP | Higher (HFE-7300) | Lower (HFE-7200) | Lower boiling point solvent resulted in bottle-shaped mesopores. researchgate.net |

Functional Copolymerization for Specific Material Properties

Functional copolymerization of PFHMA with other monomers is a key strategy to develop materials with specific, high-performance properties. The incorporation of the perfluorohexyl group imparts low surface energy, leading to enhanced water and oil repellency. nbinno.com

This makes PFHMA a valuable comonomer in the formulation of coatings, adhesives, and textiles to improve their durability, weather resistance, and adhesion to low-surface-energy substrates. nbinno.com For example, in coatings, PFHMA can improve surface properties without altering the bulk characteristics of the main polymer binder. In textiles, it is used as an additive to create water and oil repellent finishes. nbinno.com

The synthesis of copolymers containing PFHMA allows for the precise tuning of these surface properties by controlling the concentration and distribution of the fluorinated monomer within the polymer chain. This approach is often more effective and economical than creating a homopolymer of PFHMA.

Incorporation of Aniline (B41778) Tetramer for Electroactive Properties

The integration of electroactive species into fluoropolymers is a key strategy for developing high-performance materials for applications such as anti-corrosion coatings. Aniline tetramer (TA), an oligoaniline, is known for its electroactive properties. wikipedia.orgrsc.org When copolymerized with this compound, it imparts these characteristics to the resulting polymer.

Researchers have successfully synthesized aniline tetramer-decorated fluoroacrylate polymers (PF-TA) through a free radical bulk polymerization process. scientific.net In this process, this compound serves as the primary reactant alongside the aniline tetramer. The resulting polymer incorporates the TA into the fluoroacrylate backbone. scientific.net

The incorporation of the electroactive aniline tetramer significantly enhances the anti-corrosion performance of the coating. scientific.net Electrochemical tests on these coatings applied to Q235 carbon steel demonstrate a substantial improvement in corrosion resistance compared to the unmodified polyfluoroacrylate (PF). The PF-TA coatings exhibit a lower corrosion current density and a significantly higher impedance, which is attributed to the electroactive nature of the aniline tetramer within the fluoropolymer matrix. scientific.net

| Coating | Corrosion Current Density (μA cm⁻²) | Impedance (× 10⁵ Ω cm²) | Salt Spray Test (120 hours) |

|---|---|---|---|

| Polyfluoroacrylate (PF) | 0.25 | 1.17 | Failed |

| PF-TA (Optimized TA Content) | 0.0067 | 214.15 | Passed |

Integration with Stearyl Acrylate for Microphase Structure Modulation

Copolymerizing this compound (C6MA) with long-chain hydrocarbon monomers like stearyl acrylate (SA) is an effective method for modulating the microphase structure and surface properties of the resulting material. acs.orgresearchgate.net The inherent incompatibility between the perfluorinated side chains of C6MA and the hydrocarbon side chains of SA drives microphase separation, leading to self-organized structures.

Novel fluorinated copolymers of C6MA and SA have been synthesized via miniemulsion copolymerization. acs.orgnih.gov In this system, the hydrophobic monomers act as reactive costabilizers. acs.org Characterization of the resulting P(C6MA/SA) copolymer films reveals that the fluorinated side chains of the C6MA units interrupt and hinder the crystallization of the long stearyl side chains of the SA units. acs.orgresearchgate.netnih.gov This interference has a direct impact on the thermal properties of the copolymer.

The arrangement of the different side chains leads to a distinct microphase structure. The fluorinated side chains from C6MA are found to be arranged between the crystallizable hydrocarbon side chains of SA. acs.orgresearchgate.net This combined structure, featuring the restriction of perfluoroalkyl groups and the crystallization of stearyl pendants, results in polymers with very low surface free energy and excellent water repellency. acs.orgresearchgate.net

Differential scanning calorimetry (DSC) analysis quantifies the effect of the fluorinated side chains on the crystallization of the stearyl acrylate segments. As the fluorinated component is introduced, both the melting temperature (T_m) and the heat of fusion (ΔH_f) of the copolymers decrease, confirming the disruption of the crystalline structure of the SA side chains. acs.orgresearchgate.net

| Monomer Component | Effect on Copolymer Structure | Impact on Thermal Properties |

|---|---|---|

| Stearyl Acrylate (SA) | Forms crystallizable hydrocarbon side chains. | Exhibits a characteristic melting temperature (T_m) and heat of fusion (ΔH_f). |

| This compound (C6MA) | Fluorinated side chains interrupt and impede the crystallization of SA side chains. | Causes a decrease in both T_m and ΔH_f of the copolymer. |

Complex Terpolymer Systems (e.g., with Methacrylic Acid, Acrylic Acid, Diethylaminoethyl Methacrylate)

The creation of complex terpolymers incorporating this compound alongside both acidic and basic monomers opens pathways to advanced, multi-responsive materials. Monomers such as methacrylic acid (MAA) and acrylic acid (AA) can provide anionic character and pH-responsiveness, while monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA), a close relative of diethylaminoethyl methacrylate, offer cationic and pH-responsive properties. cmu.edunih.govnih.gov

The synthesis of such complex architectures, for instance, ABC triblock copolymers, requires controlled polymerization techniques. uni-bayreuth.de Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable for creating well-defined statistical or block terpolymers with varied monomer compositions. nih.gov These techniques allow for precise control over the polymer architecture, which is crucial for achieving predictable properties. researchgate.net

In a hypothetical terpolymer system, each monomer would contribute a specific functionality:

This compound would provide a hydrophobic and oleophobic, low surface energy component.

Methacrylic Acid (MAA) or Acrylic Acid (AA) would introduce hydrophilic, anionic segments, making the polymer responsive to changes in pH (e.g., becoming soluble at high pH). whiterose.ac.uk

Diethylaminoethyl Methacrylate (or DMAEMA) would add hydrophilic, cationic blocks that are also pH-responsive (e.g., becoming soluble at low pH). nih.govnih.gov

The combination of these functionalities in a single polymer chain can lead to materials that exhibit complex self-assembly behavior in aqueous media, forming micelles, vesicles, or other nanostructures depending on the environmental conditions like pH and temperature. nih.gov Such multi-stimuli-responsive polymers are of great interest for a variety of advanced applications.

| Monomer | Chemical Nature | Primary Functionality | Potential Stimulus-Response |

|---|---|---|---|

| This compound | Fluorinated Acrylate | Hydrophobicity, Oleophobicity, Low Surface Energy | Self-assembly driver |

| Methacrylic Acid / Acrylic Acid | Acidic (Anionic) | Hydrophilicity, Negative Charge | pH-responsive (high pH) |

| Diethylaminoethyl Methacrylate | Basic (Cationic) | Hydrophilicity, Positive Charge | pH-responsive (low pH) |

Advanced Characterization and Structural Analysis of Polymers Derived from 2 Perfluorohexyl Ethyl Methacrylate

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental in elucidating the chemical structure and molecular weight characteristics of poly(2-(Perfluorohexyl)ethyl methacrylate).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of polymers, providing detailed information about the chemical environment of specific nuclei. pageplace.de For polymers of 2-(Perfluorohexyl)ethyl methacrylate (B99206), both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed to confirm the polymer structure.

The ¹H NMR spectrum is used to identify the protons in the methacrylate backbone and the ethyl spacer. The typical signals would include broad resonances for the polymer backbone methylene (B1212753) (-CH₂-) and quaternary (-C(CH₃)-) protons, as well as distinct signals for the methyl (-CH₃) group on the backbone and the two methylene groups (-OCH₂CH₂-) of the ethyl spacer. ias.ac.inresearchgate.net

The ¹⁹F NMR spectrum is essential for characterizing the perfluorohexyl side chain. Due to the different chemical environments along the fluorinated chain, multiple distinct signals are expected. The terminal -CF₃ group and the various -CF₂- groups along the chain will each produce a unique resonance, confirming the integrity of the perfluoroalkyl side chain after polymerization. researchgate.netnih.gov

Table 1: Representative NMR Chemical Shifts for Poly(this compound)

| Nucleus | Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Backbone -CH₃ | 0.8 - 1.2 |

| Backbone -CH₂- | 1.8 - 2.1 | |

| Methylene -CH₂-CF₂- | 2.4 - 2.7 | |

| Methylene -OCH₂- | 4.2 - 4.5 | |

| ¹⁹F | -CF₂- (internal chain) | -120 to -124 |

| -CF₂-CH₂- | -114 to -116 | |

| -CF₃ | -81 to -82 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the polymer. erpublications.com The FTIR spectrum of poly(this compound) exhibits characteristic absorption bands that confirm its chemical structure.

The most prominent peak is the strong carbonyl (C=O) stretch from the ester group of the methacrylate unit, typically appearing around 1730-1740 cm⁻¹. spectroscopyonline.com Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the perfluorohexyl group. researchgate.net Other significant peaks include those for C-O stretching of the ester group and C-H stretching of the alkyl groups. researchgate.nethacettepe.edu.tr The disappearance of the C=C vinyl band, which is present in the monomer, confirms that polymerization has occurred. erpublications.com

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950 - 3000 | C-H Stretch | Alkyl groups (-CH₃, -CH₂-) |

| 1730 - 1740 | C=O Stretch | Ester Carbonyl |

| 1100 - 1300 | C-F Stretch | Perfluoroalkyl chain |

| 1150 - 1250 | C-O Stretch | Ester group |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. ias.ac.in This technique separates polymer chains based on their hydrodynamic volume in solution. gimitec.com From the GPC data, several key parameters are determined: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.ca

The analysis is typically performed using a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). gimitec.comregulations.gov The system is calibrated with polymer standards of known molecular weight, often polystyrene or poly(methyl methacrylate). nih.govregulations.gov The PDI value provides insight into the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often a goal in controlled polymerization techniques. ias.ac.in

Table 3: Example Molecular Weight Data from GPC Analysis

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 34,232 | 145,784 | 4.26 |

| Polymer B | 37,000 | 74,000 | 2.0 |

| Polymer C | 22,000 | 24,000 | 1.09 |

Note: Data is representative of typical results for polymethacrylates and serves as an illustrative example. polymersource.caregulations.govpolymersource.ca

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the performance of polymers at different temperatures, providing information on their stability, transitions, and crystallization behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is used to determine the thermal stability and decomposition profile of poly(this compound). The resulting TGA curve shows the temperature at which the polymer begins to degrade (onset of decomposition) and the temperature of maximum degradation rate. nih.govpolychemistry.com The high thermal stability of the C-F bond is expected to impart good thermal resistance to the polymer. TGA is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. polychemistry.com

Table 4: Representative TGA Data for a Methacrylate-Based Polymer

| Parameter | Temperature (°C) |

| Onset of Decomposition (5% weight loss) | ~255 |

| Temperature of Maximum Decomposition Rate | ~354 |

| Residual Mass at 800 °C | < 1% |

Note: Data is based on similar poly(acrylate/methacrylate) systems and serves as an illustrative example. polychemistry.comresearchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mit.edu It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). polymersource.ca

For amorphous or semi-crystalline polymers, the Tg is a critical parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. polychemistry.com The presence of the bulky, rigid perfluorohexyl side chain is expected to significantly influence the Tg of the polymer. In some fluorinated polymers, the side chains can crystallize independently of the main chain, which would be observable as a melting endotherm in the DSC thermogram.

Table 5: Illustrative DSC Data for a Polymethacrylate

| Thermal Transition | Temperature (°C) |

| Glass Transition Temperature (Tg) | ~60 |

| Melting Temperature (Tm) | Not typically observed for amorphous polymers |

| Crystallization Temperature (Tc) | Not typically observed for amorphous polymers |

Note: The Tg value is based on data for poly(ethyl methacrylate) and poly(2-ethylhexyl methacrylate) and serves as a representative example. polymersource.capolychemistry.com

Microscopic and Surface Characterization

The microscopic and surface characteristics of polymers derived from this compound (PFHEMA) are critical to understanding their performance in various applications. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) provide invaluable insights into the morphology, microphase behavior, surface topography, and elemental composition of these materials.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of polymeric materials. For polymers derived from this compound, SEM reveals details about the surface texture and microstructures.

In studies of poly(this compound) (PPFHEMA) films, the surface morphology has been shown to be highly dependent on the deposition process and film thickness. For instance, PPFHEMA films produced via initiated chemical vapor deposition (iCVD) exhibit a surface morphology that can be systematically controlled by varying the film's thickness. This control over morphology is crucial as it directly influences the material's hydrophobic properties. researchgate.net

The below table summarizes representative morphological findings for fluorinated polymers, including those related to PFHEMA, as observed by SEM.

| Polymer System | SEM Observation | Reference |

| Poly(this compound) (PPFHEMA) | Surface morphology is controllable by altering film thickness. | researchgate.net |

| Fluorinated Polyacrylate Terpolymer | Discrete granular microstructures were observed. | researchgate.net |

| Polystyrene / Poly(2-ethylhexyl methacrylate) Blends | Bicontinuous morphology with methacrylate inclusions observed at certain compositions. | utwente.nl |

Transmission Electron Microscopy (TEM) for Microphase Separation and Micelle Formation

Transmission Electron Microscopy (TEM) is instrumental in visualizing the internal nanostructure of polymers, particularly for characterizing microphase separation in block copolymers and the formation of micelles. For copolymers containing this compound, the highly fluorinated side chains drive distinct self-assembly behaviors.

While direct TEM studies on PFHEMA homopolymers are less common due to their amorphous nature, the incorporation of PFHEMA into block copolymers leads to well-defined microphase-separated morphologies. The immiscibility between the perfluorohexyl segments and non-fluorinated polymer blocks results in the formation of distinct domains, such as lamellae, cylinders, or spheres, on the nanoscale. TEM, often in conjunction with staining agents to enhance contrast, can directly visualize these structures.

In aqueous or selective solvent environments, amphiphilic block copolymers containing a hydrophobic PFHEMA block and a hydrophilic block can self-assemble into micelles. TEM is a primary tool for characterizing the morphology of these micelles, which can be spherical, worm-like, or vesicular depending on the block copolymer composition and the solvent conditions. The fluorinated core of these micelles is of significant interest for applications in drug delivery and as nanoreactors.

The following table provides examples of TEM observations in related methacrylate-based block copolymer systems, illustrating the types of structures that can be visualized.

| Copolymer System | TEM Observation | Significance | Reference |

| Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) | Gradual morphological transition from spherical to vesicle-like assemblies via wormlike shapes. | Demonstrates the ability of PISA to control copolymer morphology. | nih.gov |

| Poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate- block-2-(diethylamino) methacrylate] | Formation of three-layer "onion-like" micelles with distinct core, inner shell, and corona. | Highlights the complex self-assembly possible with multi-block copolymers. | ustc.edu.cn |

| Poly(2-(dimethylamino)ethyl methacrylate)-grafted amphiphilic block copolymer | Spherical micelles. | Visualization confirms the formation of micelles for potential drug and DNA co-delivery. | mdpi.com |

Atomic Force Microscopy (AFM) for Surface Topography and Aggregation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. For polymers derived from this compound, AFM is crucial for characterizing surface roughness and observing the aggregation of polymer chains at the nanoscale. utexas.edu

The surface properties of PFHEMA-containing polymers, such as hydrophobicity, are directly related to the arrangement of the fluorine-rich side chains at the surface. AFM can map the surface topography with high precision, revealing features such as terraces, islands, and pores that can influence the material's interaction with its environment.

In studies of copolymers of PFHEMA with other monomers, AFM has been used to investigate the self-assembled aggregation and roughness of the resulting films. The phase-separated domains of the fluorinated and non-fluorinated components can create distinct topographical features that are readily visualized by AFM. The root-mean-square (RMS) roughness, a quantitative measure of surface roughness, can be calculated from AFM images and correlated with other material properties.

Below is a table summarizing representative AFM findings for polymeric films, including data on surface roughness for a related polymer system.

| Polymer System | AFM Observation | Key Finding | Reference |

| Hyperbranched Poly(acrylic acid) Thin Films | RMS roughness is a function of the initial substrate roughness and polymer generation. | Demonstrates the ability to create exceptionally smooth polymer films. | utexas.edu |

| Polystyrene Film | Surface topography reveals granular features at the nanoscale. | Allows for the characterization of surface features and their influence on mechanical properties. | researchgate.net |

| Polyelectrolyte Film | Surface roughness and topography change with etching time. | Shows how surface modification can be monitored and quantified using AFM. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymers derived from this compound, XPS is an indispensable tool for confirming the presence and chemical environment of the fluorine atoms at the surface. vot.plnumberanalytics.com

The analysis depth of XPS is typically in the range of 5-10 nanometers, making it ideal for studying the surface chemistry of polymer films. vot.pl In the XPS spectrum of a PFHEMA-containing polymer, characteristic peaks corresponding to carbon (C 1s), oxygen (O 1s), and fluorine (F 1s) are observed. High-resolution spectra of the C 1s region can be deconvoluted to identify the different chemical environments of the carbon atoms, such as C-C/C-H, C-O, C=O, and CF2/CF3 groups, each with a distinct binding energy. casaxps.com

This detailed chemical information is critical for verifying the successful polymerization of the PFHEMA monomer and for understanding the orientation of the perfluorohexyl side chains at the polymer-air interface. The surface concentration of fluorine, as determined by XPS, is often correlated with the material's hydrophobicity and oleophobicity.

The following table provides the expected binding energies for the core-level electrons of the elements present in poly(this compound).

| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) |

| Carbon (C 1s) | C-C, C-H | ~285.0 |

| Carbon (C 1s) | C-O | ~286.5 |

| Carbon (C 1s) | C=O | ~289.0 |

| Carbon (C 1s) | -CH2-C F2- | ~290-291 |

| Carbon (C 1s) | -CF2- | ~292.0 |

| Carbon (C 1s) | -CF3 | ~294.0 |

| Oxygen (O 1s) | C-O -C | ~533.5 |

| Oxygen (O 1s) | C=O | ~532.0 |

| Fluorine (F 1s) | C-F | ~689.0 |

X-ray Diffraction Techniques

X-ray diffraction techniques are fundamental for probing the atomic and molecular structure of materials. In the context of polymers derived from this compound, Wide-Angle X-ray Diffraction (WAXD) is particularly useful for investigating the presence and nature of crystalline structures.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structures

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a technique used to study the crystalline structure of materials. The diffraction of X-rays by the ordered atomic planes within a crystalline material produces a characteristic diffraction pattern that provides information about the crystal lattice. nih.gov

For polymers, WAXD can distinguish between amorphous and crystalline regions. Amorphous polymers produce broad, diffuse scattering halos, while crystalline or semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions and intensities of these peaks can be used to determine the unit cell parameters and the degree of crystallinity.

The table below summarizes the type of information that can be obtained from WAXD analysis of semi-crystalline polymers.

| WAXD Data | Interpretation |

| Sharp Diffraction Peaks | Presence of crystalline domains. |

| Broad Amorphous Halo | Presence of non-crystalline (amorphous) regions. |

| Peak Position (2θ) | Corresponds to the d-spacing of the crystal lattice planes (Bragg's Law). |

| Peak Intensity | Related to the amount of crystalline material and the orientation of the crystals. |

| Peak Width | Inversely related to the size of the crystallites. |

Surface Wettability and Energy Measurements

The surface wettability of polymers derived from this compound is a critical characteristic that influences their performance in various applications, such as coatings, biomedical devices, and microelectronics. Dynamic contact angle measurements provide in-depth information about the interactions between a liquid and the polymer surface, revealing details about surface heterogeneity, roughness, and the mobility of the polymer chains.

Dynamic Contact Angle Measurement

Dynamic contact angle analysis involves the measurement of advancing and receding contact angles as a liquid interface moves across a solid surface. The advancing contact angle (θa) is measured as the liquid front expands over a dry surface, while the receding contact angle (θr) is measured as the liquid front retracts. researchgate.netaccudynetest.com The difference between these two angles is known as contact angle hysteresis (CAH), which provides insight into the surface's chemical and topographical uniformity. accudynetest.com A larger hysteresis value often indicates a more heterogeneous or rougher surface. accudynetest.com

In a study on statistical copolymers of perfluoroalkyl ethyl methacrylate and methyl methacrylate, the advancing, receding, and equilibrium contact angles of water were measured on flat films of these copolymers. The results demonstrated that even a small incorporation of the fluorinated monomer significantly increases the water contact angle, indicating a highly hydrophobic surface.

The detailed findings from this research are presented in the data table below.

Table 1: Dynamic and Equilibrium Contact Angle Measurements of Water on Perfluoroalkyl Ethyl Methacrylate/Methyl Methacrylate Copolymer Films

| Copolymer Composition (% Perfluoroalkyl Ethyl Methacrylate by weight) | Advancing Contact Angle (θa) [°] | Receding Contact Angle (θr) [°] | Equilibrium Contact Angle (θe) [°] | Contact Angle Hysteresis (CAH) [°] |

|---|---|---|---|---|

| 1.0 | 103 | 51 | 83 | 52 |

| 2.0 | 107 | 57 | 86 | 50 |

| 5.0 | 111 | 61 | 91 | 50 |

| 10.0 | 114 | 64 | 95 | 50 |

| 20.0 | 116 | 66 | 98 | 50 |

| 38.9 | 118 | 68 | 101 | 50 |

The data reveals that as the concentration of the perfluoroalkyl ethyl methacrylate in the copolymer increases, both the advancing and receding contact angles also increase, confirming enhanced hydrophobicity. Notably, the contact angle hysteresis remains relatively constant at approximately 50° across a wide range of copolymer compositions. This consistent hysteresis suggests that the surface heterogeneity does not significantly change with the varying copolymer composition in this particular study. The substantial hysteresis observed is indicative of the complex interactions at the three-phase contact line, which can be influenced by factors such as polymer chain mobility and surface reorganization in the presence of water.

Research on Performance and Functional Properties of 2 Perfluorohexyl Ethyl Methacrylate Based Materials

Hydrophobicity, Oleophobicity, and Low Surface Energy Attributes

Polymers derived from 2-(perfluorohexyl)ethyl methacrylate (B99206) (PFHEMA) exhibit exceptional hydrophobic and oleophobic properties, which are direct consequences of their very low surface energy. The presence of the fluorinated side chains is crucial for these characteristics.

Research has demonstrated that poly(2-(perfluorohexyl)ethyl methacrylate) (PPFHEMA) films possess high water contact angles. For instance, a PPFHEMA film created via initiated chemical vapor deposition (iCVD) on a silicon wafer showed a water contact angle as high as 114.19°. researchgate.net When this polymer was conformally coated onto a polyester (B1180765) fabric, the water contact angle increased to 130°. researchgate.net This high level of water repellency is comparable to polymers with longer perfluoroalkyl chains, which are facing regulatory restrictions. researchgate.net

The low surface energy of these materials is a key performance metric. Copolymers incorporating perfluoroalkyl groups demonstrate very low surface free energy, which contributes to their excellent dynamic water repellency. acs.orgnih.govresearchgate.net Studies on similar fluoromethacrylate block copolymers have reported surface energies as low as approximately 7 mN/m. cmu.edu For comparison, a copolymer of a catechol-bearing poly(1H,1H-perfluorooctyl methacrylate) exhibited a surface free energy of 7.32 mJ/m². acs.org The incorporation of fluorinated monomers like 2,2,2-trifluoroethyl methacrylate into acrylic pressure-sensitive adhesives has also been shown to effectively reduce the surface energy of the resulting polymer films. adhesion.kr

The combination of PFHEMA with other monomers, such as stearyl acrylate (B77674), can enhance these properties. The synergistic effect of the amorphous fluorinated side chains and the crystalline hydrocarbon pendant groups of stearyl acrylate leads to stable low surface energy and dynamic water- and oil-repellent properties. acs.org This approach has been used to improve the hydrophobicity and oleophobicity of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) fabrics through graft polymerization. researchgate.net

| Material | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m or mJ/m²) |

|---|---|---|---|

| Poly(this compound) (PPFHEMA) | Silicon Wafer | 114.19 | Not specified |

| PPFHEMA Coating | Polyester Fabric | 130 | Not specified |

| P(C6MA/SA) Copolymer Film | Not specified | Exhibits excellent dynamic water repellency | Very low |

| Fluoromethacrylate Block Copolymers (with perfluoroheptyl groups) | Not specified | Not specified | ~7 |

| Catechol-bearing Poly(1H,1H-perfluorooctyl methacrylate) Copolymer | Not specified | 123.2 | 7.32 |

Chemical Inertness and Stability

Fluorinated polymers are widely recognized for their chemical resistance, a property that extends to materials based on this compound. adhesion.kr The fluorine atoms create a tightly bound, stable sheath around the carbon backbone of the polymer side chains. This structure is resistant to attack by a wide range of chemicals.

Polymers in the poly(alkyl methacrylate) family, which includes PPFHEMA, are generally known for their good chemical resistance. polychemistry.com This inherent stability makes them suitable for applications where exposure to various chemical environments is expected. The low surface energy of these fluorinated polymers also contributes to their inertness by preventing the wetting and subsequent interaction of chemical agents with the material's surface. adhesion.kr

Thermal Stability and Degradation Profiles

The thermal stability of polymers based on this compound is a critical factor for their application in various environments. Generally, poly(alkyl methacrylates) undergo thermal degradation through a depolymerization process, which is essentially the reverse of their polymerization, yielding the corresponding monomer as the primary breakdown product. polychemistry.com

Studies on various poly(alkyl methacrylates) have shown that at lower temperatures (e.g., 250°C), the degradation to the monomer can be nearly complete (around 99%). polychemistry.comresearchgate.net As the temperature increases to 400°C, the yield of the monomer decreases slightly, with the formation of small quantities of other breakdown products like carbon monoxide, carbon dioxide, and various alcohols. polychemistry.comresearchgate.net For instance, the concentration of 2-ethylhexyl methacrylate in the thermal degradation by-products of its homopolymer drops from 99.6% at 250°C to 92.0% at 400°C. polychemistry.comresearchgate.net

The introduction of other chemical moieties into the polymer structure can influence thermal stability. For example, incorporating catechol groups into a poly(perfluoroalkyl acrylate) backbone has been shown to significantly improve the degradation temperature and inhibit the evaporation of low molar mass polymer chains. acs.org

| Polymer | Temperature (°C) | Primary Degradation Product | Yield of Monomer (mass%) |

|---|---|---|---|

| Poly(methyl methacrylate) | 250 | Methyl Methacrylate | 99.8 |

| 400 | 93.1 | ||

| Poly(2-ethylhexyl methacrylate) | 250 | 2-ethylhexyl methacrylate | 99.6 |

| 400 | 92.0 |

Fluorophilicity and Adsorption Capabilities in Porous Polymers

The strong affinity of fluorinated compounds for other fluorinated substances, known as fluorophilicity, is a key property of materials derived from this compound. This characteristic has been leveraged in the development of porous polymers for selective adsorption applications.

A study detailed the solvothermal synthesis of fluorous porous polymethacrylate-divinylbenzene (FPMD) materials through the copolymerization of this compound (C6Rf) and divinylbenzene (B73037). researchgate.net The resulting porous network demonstrated a distinct preference for adsorbing a fluorous solvent over non-fluorinated organic solvents. The optimized FPMD material showed significantly higher adsorption capacity for hydrofluoroether (HFE-7200) compared to toluene (B28343) and isopropanol, which directly illustrates the fluorophilicity of the material. The use of a fluorous solvent (hydrofluoroether HFE-7300) during synthesis was found to be beneficial, as it likely favored the stretching of the fluorocarbon chains of the C6Rf monomer, thereby promoting the formation of a porous structure. researchgate.net

| Adsorbent Material | Solvent | Adsorption Capacity (mL/g) |

|---|---|---|

| Optimized FPMD Material | Toluene | 4.7 |

| Isopropanol | 6.2 | |

| Hydrofluoroether (HFE-7200) | 7.8 |

Durability and Reusability of Polymeric Materials

The durability of the functional properties of PFHEMA-based materials is essential for their practical use. Research into related fluorinated polymer systems indicates good durability. For instance, polyethylene terephthalate fabrics graft-polymerized with a combination of 2-(perfluorohexyl)ethyl acrylate and stearyl acrylate showed that while the contact angle and surface fluorine concentration decreased after rubbing, the change was minimal, indicating good mechanical robustness of the surface treatment. researchgate.net

In other advanced fluoropolymer systems, architectural modifications have been shown to enhance durability. The introduction of cross-linking points or adhesive groups like catechols can ensure a stable coating and suppress dewetting at elevated temperatures. acs.org Some fluorinated polymer brushes have even been found to exhibit self-healing properties, further contributing to their long-term performance. acs.org

Influence of Polymer Architecture on Material Performance

The molecular architecture of polymers containing this compound plays a pivotal role in determining their final properties. Factors such as the type of copolymer, the length of the fluorinated side chains, and the nature of comonomers can be tailored to achieve specific performance characteristics.

The surface properties are highly sensitive to the architecture of the fluorinated segments. In studies of fluoromethacrylate block copolymers, it was found that changing the length of the perfluoroalkyl side chain greatly influenced the surface energy. cmu.edu Polymers with longer perfluoroheptyl groups exhibited the lowest surface tension (~7 mN/m), whereas those with shorter perfluoropropyl groups had a higher surface tension (~12 mN/m). cmu.edu The relative volume ratios of the different blocks in the copolymer, however, did not significantly affect the resulting surface energy. cmu.edu The choice of comonomer also has a profound effect, as the hydrophilicity, functionality, and size of monomers can affect properties like water sorption, crosslink density, and the heterogeneity of the polymer network. nih.gov

When this compound is copolymerized with monomers that have crystallizable side chains, such as stearyl acrylate (SA), the fluorinated side chains have a significant impact on the crystallization behavior of the resulting material.

Research has shown that the fluorinated side chains of the methacrylate monomer interrupt and impede the crystallizable long hydrocarbon side chains of SA from organizing into complete crystals. acs.orgnih.govresearchgate.net This interference leads to a decrease in both the melting temperature (Tm) and the heat of fusion (ΔHf) of the copolymers. acs.orgnih.govresearchgate.net Differential scanning calorimetry (DSC) is a key technique used to observe these changes. It is proposed that the fluorinated side chains in copolymers like P(C6MA/SA) arrange themselves between the crystallizable hydrocarbon side chains of the stearyl acrylate units. acs.orgnih.govresearchgate.net This disruption of the crystalline structure is a critical aspect of how the polymer architecture controls the material's macroscopic properties.

Morphological Effects on Surface Properties (e.g., Superhydrophobicity)

The surface properties of materials based on this compound are intrinsically linked to their surface morphology. The creation of specific micro- and nano-scale topographies can significantly enhance the inherent hydrophobicity of the material, leading to superhydrophobic behavior. This phenomenon is largely governed by the principles of the Cassie-Baxter and Wenzel models, where surface roughness amplifies the water-repellent tendencies of the low surface energy fluorinated polymer.

Research into poly(this compound) (PPFHEMA) has demonstrated that the method of fabrication plays a crucial role in determining the final surface morphology and, consequently, its wetting properties. One effective technique for this is initiated Chemical Vapor Deposition (iCVD), a solvent-free method that allows for the conformal coating of polymer films onto various substrates.

Studies utilizing iCVD to deposit PPFHEMA films have shown that the water contact angle is highly dependent on the surface morphology of the polymer. researchgate.netingentaconnect.comkaist.ac.kr Furthermore, this morphology can be systematically controlled by adjusting deposition parameters, such as the thickness of the polymer film. researchgate.netingentaconnect.comkaist.ac.kr This control allows for the fine-tuning of the surface's hydrophobic character.

For instance, PPFHEMA films deposited on a smooth silicon wafer have exhibited water contact angles as high as 114.19°. researchgate.netingentaconnect.comkaist.ac.kr This indicates a significant level of hydrophobicity. When the same polymer is conformally coated onto a textured substrate, such as polyester fabric, the inherent roughness of the substrate combined with the low surface energy of the PPFHEMA can lead to a more pronounced hydrophobic effect. On such textured surfaces, water contact angles of up to 130° have been achieved. researchgate.netingentaconnect.comkaist.ac.kr This enhancement is a direct result of the surface morphology amplifying the hydrophobic nature of the material.

The relationship between surface roughness and hydrophobicity is a key factor. For similar fluorinated polymers, it has been noted that an increase in the length of the pendent fluorocarbon moiety can lead to a lower surface energy. researchgate.net This chemical property, when combined with increased surface roughness, serves to inhibit the absorption of liquids. researchgate.net For example, a comparable polymer, poly(1H,1H,2H,2H-perfluorohexyl methacrylate), has been reported to have an average surface roughness (Ra) of approximately 3.1 nm. researchgate.net The creation of such roughness at the nanoscale is a critical component in achieving superhydrophobicity.

The following tables present data from research on PPFHEMA and related materials, illustrating the impact of substrate and morphology on the resulting water contact angle.

| Substrate | Reported Water Contact Angle (°) | Reference |

|---|---|---|

| Silicon Wafer | 114.19 | researchgate.netingentaconnect.comkaist.ac.kr |

| Polyester Fabric | Up to 130 | researchgate.netingentaconnect.comkaist.ac.kr |

| Polymer | Property | Value | Reference |

|---|---|---|---|

| Poly(1H,1H,2H,2H-perfluorohexyl methacrylate) | Average Surface Roughness (Ra) | ~3.1 nm | researchgate.net |

Applications and Translational Research of 2 Perfluorohexyl Ethyl Methacrylate Based Polymers

Advanced Coatings Technologies

The incorporation of 2-(perfluorohexyl)ethyl methacrylate (B99206) into polymer systems is a key strategy for developing high-performance coatings. The resulting coating films exhibit low surface energy, leading to strong water and oil resistance, as well as high weatherability and corrosion resistance. mantsen.com These fluorinated polymers are integral to formulations for emulsion coatings, light-curing coatings, and both solvent-based thermoplastic and thermosetting coatings. mantsen.com

Polymers based on 2-(perfluorohexyl)ethyl methacrylate are used to create anti-fouling coatings for marine and other applications. alibaba.com The fundamental principle behind their effectiveness is the formation of a protective layer with very low surface energy. This low-energy surface hinders the attachment and settlement of marine organisms and other biofoulants. tue.nl Research into analogous polymers with pendant fluoroalkyl chains has demonstrated a reduced attachment of bacteria, algae, and barnacles. tue.nl

The long-term efficacy of such coatings can be challenged by surface reconstruction, where the chemical groups on the surface reorganize over time. tue.nl To counteract this, researchers have developed cross-linked copolymer systems. By creating a high cross-linking density, the perfluoroalkyl groups are immobilized, which helps them resist reorientation and prevents the infiltration of biofoulant adhesives, ensuring that any attached organisms can be detached more easily. tue.nl